molecular formula C8H16N2O5 B048151 2-acetamido-2-deoxy-beta-D-glucopyranosylamine CAS No. 114910-04-2

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Cat. No.: B048151
CAS No.: 114910-04-2
M. Wt: 220.22 g/mol
InChI Key: MCGXOCXFFNKASF-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-beta-D-glucosaminylamine is a compound that belongs to the class of glucosaminylamines. It is a derivative of N-acetylglucosamine, which is a monosaccharide and an important building block in the biosynthesis of glycoproteins and glycolipids. This compound plays a crucial role in various biological processes, including cellular communication and structural integrity of tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-beta-D-glucosaminylamine can be synthesized through the enzymatic hydrolysis of chitin, which is a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi. The enzymatic hydrolysis involves the use of chitinases and beta-N-acetylglucosaminidases to break down chitin into N-acetylglucosamine, which can then be further processed to obtain N-Acetyl-beta-D-glucosaminylamine .

Industrial Production Methods: Industrial production of N-Acetyl-beta-D-glucosaminylamine typically involves the extraction of chitin from crustacean shells, followed by enzymatic hydrolysis. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and controlled reaction conditions, such as pH and temperature, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-beta-D-glucosaminylamine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-acetylglucosamine and its derivatives, which are important intermediates in the biosynthesis of glycoproteins and glycolipids .

Scientific Research Applications

N-Acetyl-beta-D-glucosaminylamine has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-beta-D-glucosaminylamine exerts its effects through its involvement in the biosynthesis of glycoproteins and glycolipids. It acts as a substrate for various enzymes, including glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is essential for the formation of glycoproteins and glycolipids, which are crucial for cellular communication and structural integrity .

Comparison with Similar Compounds

  • N-Acetylglucosamine
  • N-Acetylgalactosamine
  • Glucosamine
  • Galactosamine

Comparison: N-Acetyl-beta-D-glucosaminylamine is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. Unlike other similar compounds, it is directly involved in the formation of N-linked glycosidic bonds, which are essential for the structural integrity and function of glycoproteins .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036106
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-glucosaminylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

114910-04-2, 4229-38-3
Record name 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 2
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 3
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 4
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 5
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 6
2-acetamido-2-deoxy-beta-D-glucopyranosylamine

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